(2R)-3-methyl-2-[methyl(nitroso)amino]butan-1-ol
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Overview
Description
(2R)-3-methyl-2-[methyl(nitroso)amino]butan-1-ol is a chemical compound that features a nitroso group attached to an amino alcohol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-methyl-2-[methyl(nitroso)amino]butan-1-ol typically involves the nitrosation of an appropriate precursor. One common method is the reaction of 3-methyl-2-amino-2-butanol with nitrous acid (HNO2) under acidic conditions. The reaction proceeds as follows:
3-methyl-2-amino-2-butanol+HNO2→this compound+H2O
The reaction is usually carried out at low temperatures to control the formation of by-products and to ensure the stability of the nitroso group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pH. This ensures high yield and purity of the final product. Additionally, the use of catalysts and optimized reaction times can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-methyl-2-[methyl(nitroso)amino]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Acid chlorides or alkyl halides are typically used in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of esters or ethers depending on the reagents used.
Scientific Research Applications
(2R)-3-methyl-2-[methyl(nitroso)amino]butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-3-methyl-2-[methyl(nitroso)amino]butan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. Additionally, the compound may generate reactive oxygen species (ROS) that can induce oxidative stress in cells, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Nitrosamines: Compounds with the general structure R2N-N=O, known for their carcinogenic properties.
Nitro Compounds: Compounds containing the nitro group (-NO2), which are used in various industrial applications and as intermediates in organic synthesis.
Uniqueness
(2R)-3-methyl-2-[methyl(nitroso)amino]butan-1-ol is unique due to its specific stereochemistry and the presence of both a nitroso group and a hydroxyl group
Biological Activity
(2R)-3-methyl-2-[methyl(nitroso)amino]butan-1-ol is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features, notably the presence of a nitroso group and a chiral center. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications, supported by relevant data and research findings.
Chemical Structure and Properties
The compound's molecular formula is C5H12N2O2, and it possesses a molecular weight of approximately 116.16 g/mol. The presence of the nitroso group (-NO) attached to the methylamine indicates potential reactivity that could influence its biological interactions.
Compounds with nitroso groups have been implicated in various biological effects, including:
- Nitric Oxide Release : Nitroso compounds can act as nitric oxide (NO) donors, which play crucial roles in signaling pathways related to vasodilation, neurotransmission, and immune response .
- Antitumor Activity : Nitroso compounds have shown potential in cancer research, where they may induce apoptosis in tumor cells through the generation of reactive nitrogen species .
- Neuroprotective Effects : There is evidence suggesting that NO donors can protect neuronal cells from oxidative stress, contributing to neuroprotection .
Predictive Models
Utilizing predictive models like PASS (Prediction of Activity Spectra for Substances), researchers can estimate the biological activity of this compound based on its molecular structure. These models suggest potential activities against various biological targets, including antimicrobial and anticancer properties .
Synthesis Methods
The synthesis of this compound can be approached through several methods, including:
- Nitration of Methylamine Derivatives : This method involves the reaction of methylamine with nitrous acid to introduce the nitroso group.
- Chiral Resolution Techniques : Given its chiral nature, methods such as chiral chromatography can be employed to isolate the desired enantiomer .
Comparative Analysis with Similar Compounds
To better understand its unique properties, we can compare this compound with structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
3-Methylbutan-1-ol | Alcohol functional group | Solvent; potential use in organic synthesis |
N-Methyl-N-nitrosourea | Nitrosourea derivative | Known carcinogen; used in cancer research |
4-Methylthio-N,N-dimethylaniline | Methylthio and dimethylamine | Potential antitumor agent |
2-Amino-1-butanol | Simple amino alcohol | Used in organic synthesis; potential neurotransmitter |
The unique combination of a chiral center, nitroso group, and alcohol functional group in this compound contributes to its distinctive reactivity and biological effects compared to these similar compounds .
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in various fields:
- Cancer Research : A study demonstrated that nitroso compounds could inhibit tumor growth in vitro by inducing apoptosis through reactive nitrogen species generation .
- Cardiovascular Applications : Research indicates that NO donors can help regulate blood pressure and improve endothelial function, suggesting therapeutic implications for cardiovascular diseases .
- Neuroprotection : Experimental models have shown that compounds releasing NO may protect neurons from oxidative damage, indicating potential for neurodegenerative disease treatments .
Properties
Molecular Formula |
C6H14N2O2 |
---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
N-[(2R)-1-hydroxy-3-methylbutan-2-yl]-N-methylnitrous amide |
InChI |
InChI=1S/C6H14N2O2/c1-5(2)6(4-9)8(3)7-10/h5-6,9H,4H2,1-3H3/t6-/m0/s1 |
InChI Key |
MKNWKCTWWCXBLS-LURJTMIESA-N |
Isomeric SMILES |
CC(C)[C@H](CO)N(C)N=O |
Canonical SMILES |
CC(C)C(CO)N(C)N=O |
Origin of Product |
United States |
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